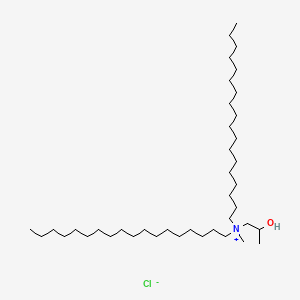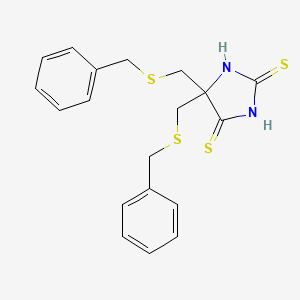
N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is a chemical compound known for its unique properties and applications in various fields. This compound is a derivative of N,N,N’,N’-Tetramethylethylenediamine, which is a bidentate tertiary amine with good solvating properties and is commonly used as a ligand in organolithium chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) typically involves the reaction of N,N,N’,N’-Tetramethylethylenediamine with m-cresol-6-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N,N’,N’-Tetramethylethylenediamine: This is synthesized by reacting ethylenediamine with methyl iodide, followed by treatment with a base such as sodium hydroxide to obtain the free amine.
Reaction with m-cresol-6-sulphonic acid: The prepared N,N,N’,N’-Tetramethylethylenediamine is then reacted with m-cresol-6-sulphonic acid under controlled temperature and pH conditions to form the bis(m-cresol-6-sulphonate) salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted products where the sulphonate groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Biology: Employed in electrophoresis for the separation of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in catalysis and organometallic chemistry, where the compound facilitates various chemical reactions by stabilizing reactive intermediates . The molecular targets and pathways involved include the coordination of the amine groups with metal centers, leading to the formation of stable complexes.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A bidentate tertiary amine used as a ligand in organolithium chemistry.
N,N-Dimethylethylenediamine: A related compound with similar properties but different reactivity and applications.
Ethylenediamine: The parent compound from which N,N,N’,N’-Tetramethylethylenediamine is derived.
Uniqueness
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and industrial processes.
Propiedades
Número CAS |
79093-72-4 |
|---|---|
Fórmula molecular |
C20H32N2O8S2 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
2-(dimethylazaniumyl)ethyl-dimethylazanium;2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O4S.C6H16N2/c2*1-5-2-3-7(6(8)4-5)12(9,10)11;1-7(2)5-6-8(3)4/h2*2-4,8H,1H3,(H,9,10,11);5-6H2,1-4H3 |
Clave InChI |
VUXWDSNOIHYPMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.C[NH+](C)CC[NH+](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)

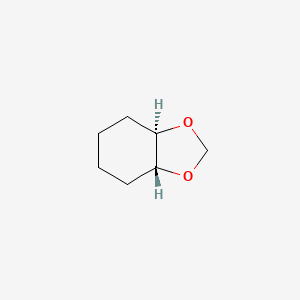


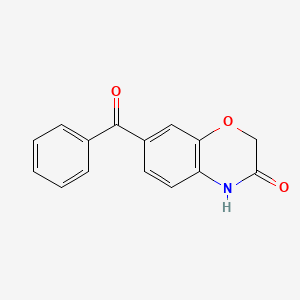
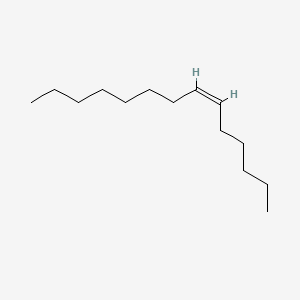

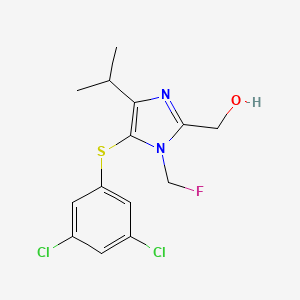

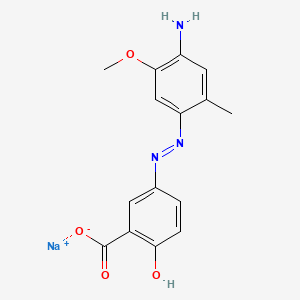
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
